molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395
CAS RN: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
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Patent
US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C
Step Two
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
CUSTOM
Type
CUSTOM
Details
Seal the reactor
CUSTOM
Type
CUSTOM
Details
purge several times with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
apply heat to the reactor contents
CUSTOM
Type
CUSTOM
Details
at about 90° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
ADDITION
Type
ADDITION
Details
by adding water, toluene
STIRRING
Type
STIRRING
Details
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
CUSTOM
Type
CUSTOM
Details
separating the organic layer from the aqueous phase
ADDITION
Type
ADDITION
Details
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
TEMPERATURE
Type
TEMPERATURE
Details
to increase the
CUSTOM
Type
CUSTOM
Details
yield
WASH
Type
WASH
Details
This typically involves washing the aqueous phase several times with toluene
EXTRACTION
Type
EXTRACTION
Details
like solvent to extract neutral

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C
Step Two
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
CUSTOM
Type
CUSTOM
Details
Seal the reactor
CUSTOM
Type
CUSTOM
Details
purge several times with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
apply heat to the reactor contents
CUSTOM
Type
CUSTOM
Details
at about 90° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
ADDITION
Type
ADDITION
Details
by adding water, toluene
STIRRING
Type
STIRRING
Details
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
CUSTOM
Type
CUSTOM
Details
separating the organic layer from the aqueous phase
ADDITION
Type
ADDITION
Details
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
TEMPERATURE
Type
TEMPERATURE
Details
to increase the
CUSTOM
Type
CUSTOM
Details
yield
WASH
Type
WASH
Details
This typically involves washing the aqueous phase several times with toluene
EXTRACTION
Type
EXTRACTION
Details
like solvent to extract neutral

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05792886

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1)C=C(C=C)C=C2.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33]>Cl[Pd]Cl.O1CCCC1>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([O-:31])=[O:30])[CH:22]=[CH:21]2.[Na+:33].[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[CH:24]=[C:23]([CH:28]([CH3:32])[C:29]([OH:31])=[O:30])[CH:22]=[CH:21]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=C
Step Two
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor
CUSTOM
Type
CUSTOM
Details
Seal the reactor
CUSTOM
Type
CUSTOM
Details
purge several times with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
apply heat to the reactor contents
CUSTOM
Type
CUSTOM
Details
at about 90° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate
ADDITION
Type
ADDITION
Details
by adding water, toluene
STIRRING
Type
STIRRING
Details
excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture
CUSTOM
Type
CUSTOM
Details
separating the organic layer from the aqueous phase
ADDITION
Type
ADDITION
Details
containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate
TEMPERATURE
Type
TEMPERATURE
Details
to increase the
CUSTOM
Type
CUSTOM
Details
yield
WASH
Type
WASH
Details
This typically involves washing the aqueous phase several times with toluene
EXTRACTION
Type
EXTRACTION
Details
like solvent to extract neutral

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)[O-])C.[Na+]
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.